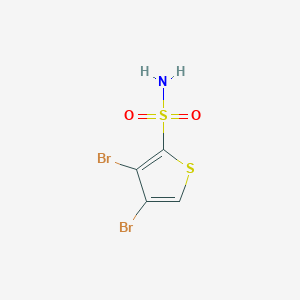

3,4-Dibromothiophene-2-sulfonamide

Description

Significance of Thiophene (B33073) and Sulfonamide Moieties in Advanced Organic Chemistry

The thiophene ring is a privileged pharmacophore in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, often replacing benzene in drug molecules without a loss of activity. nih.gov Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov In 2021, an analysis of FDA-approved drugs highlighted the importance of the thiophene moiety in recently developed pharmaceuticals. nih.gov

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry. nih.gov Historically, sulfonamides, or "sulfa drugs," were among the first commercially available antibiotics. nih.gov Beyond their antibacterial properties, sulfonamides are integral to drugs with a vast array of therapeutic applications, including diuretics, antidiabetic agents, anticonvulsants, and anticancer therapies. ijpsonline.comfrontiersin.org Their ability to bind to enzymes, such as carbonic anhydrases, is a key mechanism behind many of their therapeutic effects. nih.gov The combination of a thiophene ring and a sulfonamide group in a single molecule, therefore, represents a promising strategy for the development of new therapeutic agents. researchgate.net

Overview of Dibromothiophene Scaffolds in Contemporary Synthetic Methodologies

Dibromothiophene scaffolds are versatile building blocks in modern organic synthesis. The bromine atoms on the thiophene ring serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

The specific precursor to the title compound's thiophene core, 3,4-dibromothiophene (B32776), is a well-characterized chemical intermediate. Its physical and chemical properties are well-documented, facilitating its use in multi-step synthetic sequences.

Table 1: Physicochemical Properties of 3,4-Dibromothiophene

| Property | Value |

| Molecular Formula | C₄H₂Br₂S |

| Molecular Weight | 241.93 g/mol |

| Appearance | Colorless liquid |

| Melting Point | 4-5 °C |

| Boiling Point | 221-222 °C |

| Density | 2.188 g/mL at 25 °C |

This data is for the precursor compound, 3,4-dibromothiophene.

The reactivity of the bromine atoms on the thiophene ring allows synthetic chemists to introduce a wide variety of other functional groups, leading to the creation of extensive libraries of compounds for screening and development.

Positioning of 3,4-Dibromothiophene-2-sulfonamide in Heterocyclic Sulfonamide Research

Heterocyclic sulfonamides are a major focus of research, particularly as inhibitors of carbonic anhydrase (CA) enzymes. nih.govmdpi.com These enzymes are involved in numerous physiological processes, and their inhibition can be a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.netrug.nl Research has shown that thiophene-based sulfonamides can be potent CA inhibitors. nih.govmdpi.com In fact, the study of thiophene-2-sulfonamide (B153586) as a carbonic anhydrase inhibitor dates back to 1945. mdpi.com

The specific substitution pattern of this compound makes it an interesting candidate for several reasons. The sulfonamide group at the 2-position is the primary pharmacophore for CA inhibition. The bromine atoms at the 3 and 4 positions can influence the electronic properties of the thiophene ring and provide additional points for interaction within an enzyme's active site. Furthermore, these bromine atoms can be used for further chemical modification to create a library of related compounds with potentially enhanced potency or selectivity for different CA isoforms. For instance, a recent study highlighted the synthesis of various 5-bromo-N-alkylthiophene-2-sulfonamides and their subsequent use in Suzuki-Miyaura cross-coupling reactions to generate a diverse set of molecules with antibacterial activity. nih.gov

While specific research data on this compound is not widely published, its structural features firmly place it within the class of compounds being actively investigated for their potential as enzyme inhibitors and as scaffolds for the development of new therapeutic agents. The synthesis would likely proceed from the commercially available 3,4-dibromothiophene-2-sulfonyl chloride via reaction with ammonia (B1221849).

Table 2: Related Thiophene Sulfonamide Compounds in Research

| Compound Name | Area of Research |

| Dorzolamide | Clinically used topical carbonic anhydrase inhibitor for glaucoma. mdpi.com |

| Brinzolamide | Clinically used topical carbonic anhydrase inhibitor for glaucoma. mdpi.com |

| 5-Bromothiophene-2-sulfonamide (B1270684) | Intermediate for the synthesis of antibacterial agents. nih.gov |

| 4,5-Dibromothiophene-2-sulfonamide | A regioisomeric analog of the title compound. nih.gov |

| Thiophene-2-sulfonamides with 5-alkyl-S(O)n- substituents | Investigated as carbonic anhydrase inhibitors for elevated intraocular pressure. google.com |

The exploration of compounds like this compound and its derivatives is crucial for advancing the field of medicinal chemistry and for the potential discovery of new and effective treatments for a range of diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3Br2NO2S2 |

|---|---|

Molecular Weight |

321.0 g/mol |

IUPAC Name |

3,4-dibromothiophene-2-sulfonamide |

InChI |

InChI=1S/C4H3Br2NO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H,(H2,7,8,9) |

InChI Key |

LHPFFXCUYYGYSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(S1)S(=O)(=O)N)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 3,4 Dibromothiophene 2 Sulfonamide

Electrophilic and Nucleophilic Aromatic Substitution on the Dibromothiophene Ring

The thiophene (B33073) core of 3,4-dibromothiophene-2-sulfonamide possesses a nuanced reactivity profile towards substitution reactions, governed by the strong electronic effects of its substituents.

Electrophilic Aromatic Substitution (EAS): Generally, thiophene is an electron-rich aromatic ring that readily undergoes electrophilic aromatic substitution. lumenlearning.commasterorganicchemistry.com However, in the case of this compound, the ring is significantly deactivated by three potent electron-withdrawing groups: two bromine atoms and a sulfonamide group. libretexts.org These groups reduce the nucleophilicity of the thiophene ring, making electrophilic attack challenging. The only available position for substitution is C5. The directing effects of the existing substituents would influence any potential reaction at this site. The sulfonamide group at C2 is a meta-director, while the halogens at C3 and C4 are ortho- and para-directors. Consequently, any successful electrophilic substitution would be expected to occur at the C5 position, though harsh reaction conditions would likely be necessary to overcome the ring's deactivation. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. lumenlearning.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the thiophene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org In this compound, the sulfonamide group provides powerful activation for SNAr.

The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the carbon bearing a leaving group (in this case, a bromide ion). nih.govlibretexts.org The presence of the electron-withdrawing sulfonamide group ortho and para to the potential leaving groups is crucial for stabilizing the anionic intermediate. libretexts.org In this molecule, the C3-bromo substituent is ortho to the C2-sulfonamide group, and the C4-bromo substituent is meta. Therefore, nucleophilic attack is anticipated to be more favorable at the C3 position, leading to the displacement of the bromide ion at that site. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be employed in SNAr reactions. libretexts.org

Reactions Involving the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH₂) is a critical functional handle, offering multiple pathways for derivatization. nih.govacs.org Its reactivity is centered on the acidic protons of the nitrogen atom.

The nitrogen atom of the primary sulfonamide can be readily functionalized through alkylation and acylation reactions after deprotonation.

N-Alkylation: The sulfonamide protons are acidic and can be removed by a suitable base to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides, to form N-alkylated products. A common method involves using a base like lithium hydride (LiH) in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl bromide. nih.gov This strategy has been successfully applied to synthesize a range of N-alkylated 5-bromothiophene-2-sulfonamides, achieving good yields. nih.gov The reaction is generally efficient, although steric hindrance from bulky alkyl groups can reduce the yield. nih.gov

N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acylating agents like acid chlorides or anhydrides. researchgate.netresearchgate.net These reactions provide access to N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry. researchgate.net Various catalytic methods have been developed to facilitate this transformation under mild conditions. researchgate.netrsc.org

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | 1. LiH, DMF2. Alkyl Bromide | N-Alkyl-3,4-dibromothiophene-2-sulfonamide | nih.gov |

| N-Acylation | Acyl Chloride or Anhydride | N-Acyl-3,4-dibromothiophene-2-sulfonamide | researchgate.netresearchgate.net |

The interaction of the sulfonamide group with metal centers can mediate various transformations. The nitrogen atom's lone pair can coordinate to metal ions, influencing the molecule's reactivity or forming the basis for catalysis. While direct metal-mediated transformations at the nitrogen of this specific molecule are not extensively documented in the provided context, general principles of sulfonamide chemistry apply. For instance, the formation of N-sulfonylimines can serve as a precursor to sulfonyl radical intermediates under photocatalytic conditions, enabling a range of functionalizations that are complementary to traditional ionic pathways. nih.gov

Cross-Coupling Reactions at the Bromine Centers (C3 and C4)

The two bromine atoms on the thiophene ring are prime sites for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for elaborating the thiophene scaffold. rsc.org

Palladium-catalyzed reactions are the cornerstone of modern cross-coupling chemistry, valued for their functional group tolerance and reliability. libretexts.orgsigmaaldrich.cn

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is widely used to form biaryl structures. nih.govtandfonline.com For dibromothiophenes, the regioselectivity of the coupling is a key consideration. Oxidative addition of the palladium catalyst to the C-Br bond is the initial step, and its rate can differ between the C3 and C4 positions due to their distinct electronic environments. nih.gov In similar dibrominated systems, coupling often occurs preferentially at the position alpha to the sulfur (C2 or C5) or at the more electron-deficient site. tandfonline.comnih.gov For this compound, the C3 position is ortho to the strongly electron-withdrawing sulfonamide group, which may influence its reactivity relative to the C4 position. By carefully selecting the catalyst, base, and reaction conditions, it is possible to achieve either mono- or di-substitution. nih.govtandfonline.com One-pot double Suzuki couplings have been developed to efficiently install two different aryl groups sequentially. nih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organostannane reagent, also catalyzed by palladium. jcu.edu.au It offers an alternative to Suzuki coupling and is effective for creating C-C bonds. The mechanistic principles and regioselectivity considerations are similar to those of the Suzuki reaction, with the choice between them often depending on the stability and availability of the organometallic coupling partner. nih.gov

Typical Suzuki/Stille Reaction Conditions for Dibromothiophenes

| Component | Example Reagents/Conditions | Purpose | References |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates oxidative addition and reductive elimination | nih.govnih.govnih.gov |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Activates the organoboron reagent (Suzuki) | nih.govtandfonline.com |

| Organometallic Reagent | Arylboronic acid, Arylstannane | Source of the new carbon substituent | libretexts.orgnih.govjcu.edu.au |

| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Solubilizes reactants and facilitates the reaction | nih.govtandfonline.com |

| Temperature | 80-100 °C | Provides energy to overcome activation barriers | nih.gov |

Beyond the Suzuki and Stille reactions, other transition metal-catalyzed methods can be used to functionalize the C-Br bonds.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl halides, providing a direct route to alkynylated thiophenes. libretexts.orgresearchgate.net This method is highly valuable for synthesizing conjugated systems.

Kumada Coupling: This reaction utilizes a nickel or palladium catalyst to couple a Grignard reagent with the aryl halide. rsc.orgjcu.edu.au It is particularly useful for introducing alkyl or aryl groups.

Heck Coupling: The Heck reaction forms a C-C bond between the bromothiophene and an alkene, catalyzed by palladium. sigmaaldrich.cn

These diverse catalytic systems provide a rich toolbox for the selective functionalization of the C3 and C4 positions of this compound, enabling the synthesis of a vast array of complex molecules for various applications.

Synthesis of Polyfunctionalized this compound Derivatives

The strategic functionalization of the this compound core is a key area of research, driven by the quest for novel compounds with tailored electronic and biological properties, particularly as potential carbonic anhydrase inhibitors. The presence of two reactive bromine atoms and an amenable sulfonamide group provides a versatile platform for a variety of derivatization strategies. These primarily include palladium-catalyzed cross-coupling reactions for C-C bond formation at the thiophene ring and N-functionalization of the sulfonamide moiety.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for introducing aryl, heteroaryl, and other organic substituents onto the thiophene scaffold. researchgate.netnih.govgoogle.com While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous brominated thiophene systems provides a strong indication of the feasible synthetic pathways. For instance, the palladium-catalyzed coupling of 2,5-dibromothiophene (B18171) derivatives with a wide range of heteroaryl compounds has been successfully demonstrated. researchgate.net Similarly, the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids and esters proceeds under mild conditions to afford the corresponding 5-arylthiophene-2-sulfonamide derivatives. nih.gov

These precedents suggest that selective or exhaustive substitution of the bromine atoms on this compound can be achieved by carefully controlling the reaction conditions, such as the choice of catalyst, base, and stoichiometry of the coupling partners. The synthesis of 2,5-biaryl-3-hexylthiophene derivatives from 2,5-dibromo-3-hexylthiophene (B54134) highlights the feasibility of double Suzuki cross-coupling reactions on dibrominated thiophenes. nih.gov

Furthermore, the sulfonamide group itself can be readily functionalized. N-alkylation of 5-bromothiophene-2-sulfonamide has been accomplished using alkyl bromides in the presence of a base like lithium hydride (LiH). nih.gov This N-functionalized intermediate can then undergo subsequent palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of polyfunctionalized thiophene sulfonamides. nih.gov The synthesis of sulfonamides is a well-established field, with numerous methods available for their formation and derivatization, often driven by their application in medicinal chemistry. ekb.egnih.gov

The development of cyclopropylthiophene derivatives through Suzuki-Miyaura cross-coupling also showcases the versatility of this reaction for introducing non-aromatic groups onto the thiophene ring, which could be extended to this compound. nih.gov The synthesis of such polyfunctionalized derivatives is of significant interest for creating libraries of compounds for screening as carbonic anhydrase inhibitors, a class of drugs where sulfonamides are a key pharmacophore. nih.govunifi.it

The following tables outline plausible synthetic strategies for the derivatization of this compound based on established methodologies for similar compounds.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 3-Bromo-4-phenylthiophene-2-sulfonamide |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 3-Bromo-4-(4-methoxyphenyl)thiophene-2-sulfonamide |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 3-Bromo-4-(pyridin-3-yl)thiophene-2-sulfonamide |

| 4 | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 3,4-Diphenylthiophene-2-sulfonamide |

Table 2: Hypothetical N-Alkylation and Subsequent Suzuki-Miyaura Coupling

| Entry | Alkyl Halide | Base (Step 1) | Aryl Boronic Acid | Catalyst (Step 2) | Base (Step 2) | Final Product |

| 1 | Methyl iodide | LiH | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-Methyl-3,4-diphenylthiophene-2-sulfonamide |

| 2 | Ethyl bromide | NaH | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | N-Ethyl-3,4-bis(4-fluorophenyl)thiophene-2-sulfonamide |

| 3 | Benzyl bromide | Cs₂CO₃ | Thiophene-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | N-Benzyl-3,4-di(thiophen-3-yl)thiophene-2-sulfonamide |

Advanced Spectroscopic Characterization of 3,4 Dibromothiophene 2 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Investigations for Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of 3,4-Dibromothiophene-2-sulfonamide reveals characteristic signals that provide insight into its molecular structure. The thiophene (B33073) ring proton, located at the 5-position, typically appears as a singlet in the aromatic region of the spectrum. The exact chemical shift of this proton can be influenced by the solvent used and the concentration of the sample. The protons of the sulfonamide group (NH₂) also produce a signal, which is often broad due to quadrupole effects and chemical exchange. The position of this signal is also highly dependent on the solvent, temperature, and concentration.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-5 (Thiophene ring) | 7.5 - 8.5 | Singlet | The precise shift is solvent-dependent. |

| NH₂ (Sulfonamide) | 7.0 - 8.0 | Broad Singlet | Position and broadening are variable. |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum will show distinct signals for each of the four carbon atoms in the thiophene ring. The carbons directly bonded to the bromine atoms (C-3 and C-4) will have their chemical shifts significantly influenced by the electronegativity of the halogens. The carbon atom attached to the sulfonamide group (C-2) and the carbon at the 5-position (C-5) will also exhibit characteristic chemical shifts.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

| C-2 | 140 - 150 | Attached to the electron-withdrawing sulfonamide group. |

| C-3 | 110 - 120 | Shielded by the bromine atom. |

| C-4 | 115 - 125 | Shielded by the bromine atom. |

| C-5 | 130 - 140 | Influenced by the adjacent sulfur atom and bromine. |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to further confirm the structure of this compound and its derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in the parent compound, with only one thiophene proton, COSY is of limited use for the ring system but can be used to confirm the absence of proton-proton coupling for the H-5 signal.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, the key correlation would be between the H-5 proton and the C-5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the substitution pattern. For instance, the H-5 proton would be expected to show correlations to C-4 and C-3, and potentially to C-2. The NH₂ protons could show correlations to the C-2 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

Fourier Transform Infrared (FTIR) Spectroscopy Studies for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The sulfonamide group is particularly prominent, showing distinct stretching vibrations for the N-H and S=O bonds. The thiophene ring also has characteristic vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Symmetric and Asymmetric Stretching | 3200 - 3400 |

| C-H (Thiophene) | Stretching | ~3100 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |

| S=O (Sulfonamide) | Symmetric Stretching | 1150 - 1180 |

| C=C (Thiophene) | Ring Stretching | 1400 - 1500 |

| C-Br | Stretching | 500 - 600 |

| S-N | Stretching | 900 - 950 |

Raman Spectroscopy Applications for Molecular Vibrational Analysis

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the C-Br and S-S (if present in derivatives) vibrations, as well as the symmetric vibrations of the thiophene ring. The symmetric stretching of the S=O bonds in the sulfonamide group also gives a strong Raman signal.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Notes |

| Symmetric S=O Stretch | 1150 - 1180 | Typically a strong band. |

| Thiophene Ring Breathing | 800 - 900 | Characteristic of the ring system. |

| C-S Stretching | 600 - 700 | Involves the thiophene ring sulfur. |

| C-Br Stretching | 500 - 600 | Often stronger in Raman than in FTIR. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

For this compound, the molecular ion peak (M⁺) would be a key feature in its mass spectrum. The molecular formula is C₄H₃Br₂NO₂S₂, giving it a monoisotopic mass of approximately 322.8 g/mol . A distinctive feature of the molecular ion peak would be its isotopic pattern. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the spectrum would exhibit a characteristic M:M+2:M+4 peak ratio of approximately 1:2:1.

The fragmentation of this compound under electron impact (EI) or other ionization techniques is expected to follow pathways characteristic of aromatic sulfonamides and halogenated heterocycles. miamioh.eduresearchgate.netlibretexts.org The fragmentation process is typically initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules.

Expected Fragmentation Pathways:

Cleavage of the S-C Bond: A primary fragmentation pathway involves the cleavage of the bond between the thiophene ring and the sulfonyl group, leading to the formation of a [M-SO₂NH₂]⁺ fragment or a [C₄HBr₂S]⁺ ion.

Loss of SO₂: A common rearrangement in sulfonamides involves the loss of sulfur dioxide (SO₂), resulting in a prominent [M-SO₂]⁺ peak. researchgate.net

Cleavage of the S-N Bond: Fission of the sulfur-nitrogen bond can lead to the formation of a [M-NH₂]⁺ ion, corresponding to the 3,4-dibromothiophene-2-sulfonyl cation.

Loss of Halogens: Stepwise loss of the two bromine atoms (Br) can occur, leading to [M-Br]⁺ and [M-2Br]⁺ fragments.

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, typically involving the loss of CS or HCS fragments, a pattern observed in the mass spectra of many thiophene derivatives. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Proposed Formula | Approximate m/z | Notes |

| Molecular Ion [M]⁺ | [C₄H₃Br₂NO₂S₂]⁺ | 323/325/327 | Characteristic 1:2:1 isotopic pattern due to two Br atoms. |

| [M-NH₂]⁺ | [C₄H₂Br₂O₂S₂]⁺ | 307/309/311 | Loss of the amino group. |

| [M-SO₂]⁺ | [C₄H₃Br₂NS]⁺ | 259/261/263 | Loss of sulfur dioxide via rearrangement. |

| [M-SO₂NH₂]⁺ | [C₄H₂Br₂S]⁺ | 240/242/244 | Cleavage of the C-S bond. |

| [M-Br]⁺ | [C₄H₃BrNO₂S₂]⁺ | 244/246 | Loss of one bromine atom. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with the thiophene ring and the sulfonamide group.

The thiophene ring is an aromatic system with characteristic π → π* transitions. The presence of substituents significantly influences the position (λmax) and intensity (ε) of these absorption bands.

π → π Transitions:* These high-intensity absorptions are characteristic of the conjugated π-system of the thiophene ring. Unsubstituted thiophene shows a strong absorption band around 231 nm.

n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the sulfur and oxygen atoms of the sulfonamide group) to anti-bonding π* orbitals.

The substituents on the thiophene ring—two bromine atoms and a sulfonamide group—are expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* transition compared to unsubstituted thiophene. This is due to the extension of the conjugated system and the electronic effects of the substituents. nih.gov Density Functional Theory (DFT) studies on similar thiophene derivatives confirm that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically localized on the thiophene ring, and substitutions alter this HOMO-LUMO energy gap, which dictates the absorption wavelength. mdpi.com

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Notes |

| π → π | Thiophene ring | 240 - 280 | High-intensity absorption. Position influenced by bromo and sulfonamide substituents. |

| n → π | Sulfonamide group (S=O) | > 280 | Low-intensity, often appears as a shoulder on the main absorption band. |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of a single crystal provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, its key structural features can be inferred from the known structures of related thiophene and sulfonamide compounds.

The molecule is expected to have a planar or near-planar thiophene ring. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom. Key structural aspects would include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···O=S type would form, leading to the assembly of molecules into chains, dimers, or more complex three-dimensional networks.

Halogen Bonding: The bromine atoms could potentially participate in halogen bonding interactions with electronegative atoms (like oxygen) in neighboring molecules, further influencing the crystal packing.

The bond lengths and angles are expected to be consistent with those observed in other brominated thiophenes and aromatic sulfonamides.

Table 3: Expected Molecular Geometry Parameters for this compound

| Parameter | Atom(s) Involved | Expected Value | Notes |

| Bond Length | C-Br | ~1.85 - 1.90 Å | Typical C(sp²)-Br bond length. |

| Bond Length | S-N | ~1.62 - 1.65 Å | Shorter than a typical S-N single bond due to delocalization. |

| Bond Length | S=O | ~1.42 - 1.45 Å | Characteristic double bond length for a sulfonyl group. |

| Bond Length | C-S (ring) | ~1.70 - 1.74 Å | Typical C-S bond length within a thiophene ring. |

| Bond Angle | O-S-O | ~118 - 122° | Tetrahedral geometry distorted by the bulky groups. |

| Bond Angle | C-S-C (ring) | ~91 - 93° | Typical internal angle for a thiophene ring. |

| Dihedral Angle | Thiophene-Sulfonamide | Variable | Rotation around the C-S bond is possible. |

Information regarding the chemical compound “this compound” is not available in the search results.

Extensive searches for specific computational and theoretical investigations on "this compound" did not yield explicit data for this particular compound. The available scientific literature focuses on broader classes of thiophene sulfonamide derivatives or related, but distinct, molecules.

While there are studies on the computational analysis of various thiophene sulfonamides using Density Functional Theory (DFT) and other methods, the specific results for this compound, such as its optimized geometry, HOMO-LUMO energy gap, reactivity descriptors, and simulated spectroscopic data (IR, Raman, NMR, UV-Vis), are not detailed in the provided search results. The research that was found discusses these techniques in the context of other analogues.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on the computational and theoretical investigations of this compound based on the available information.

Computational and Theoretical Investigations on 3,4 Dibromothiophene 2 Sulfonamide

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is a 3D representation of the electrostatic potential on the surface of a molecule, where different colors denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions of near-zero potential.

For 3,4-Dibromothiophene-2-sulfonamide, the MEP map is expected to show a significant polarization of charge due to the presence of highly electronegative atoms. The oxygen atoms of the sulfonamide group will exhibit the most negative potential (red regions), making them strong candidates for interactions with electrophiles or for forming hydrogen bonds. The nitrogen atom of the sulfonamide group will also contribute to the negative potential region.

Conversely, the hydrogen atoms of the amine group in the sulfonamide are expected to be in a region of positive potential (blue), making them potential hydrogen bond donors. The thiophene (B33073) ring itself will have a more complex distribution. While the sulfur atom in some thiophene derivatives can be nucleophilic, the presence of two electron-withdrawing bromine atoms and a strongly electron-withdrawing sulfonamide group at the 2-position will significantly decrease the electron density of the thiophene ring. This effect is likely to make the sulfur atom and the aromatic ring less nucleophilic than in unsubstituted thiophene. A study on substituted quarter thiophene molecules has shown that terminal atoms and external electric fields can significantly modify the molecular electrostatic potential. researchgate.net The introduction of different substituents can tune the electrophilic or nucleophilic nature of the sulfur atom in thiophene derivatives. nih.gov

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms (Sulfonamide) | Strongly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Nitrogen atom (Sulfonamide) | Negative (Red/Yellow) | Potential for electrophilic interaction. |

| Hydrogen atoms (Amine) | Strongly Positive (Blue) | Site for nucleophilic attack and hydrogen bond donation. |

| Thiophene Ring | Near-zero to slightly positive | Reduced nucleophilicity due to electron-withdrawing substituents. |

| Bromine atoms | Slightly Negative (Yellow/Green) | Weakly nucleophilic character. |

This table is a prediction based on the general principles of MEP analysis and data from related substituted thiophene compounds.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field, a property that is often enhanced in molecules with a high degree of conjugation and significant intramolecular charge transfer (ICT). Donor-acceptor substituted π-conjugated systems are prime candidates for NLO materials.

In this compound, the thiophene ring acts as a π-conjugated system. The sulfonamide group is a strong electron-withdrawing group (acceptor), and the bromine atoms also contribute to the electron-withdrawing nature. Research has shown that replacing benzene (B151609) rings with thiophene rings in donor-acceptor substituted stilbenes significantly enhances the second-order NLO hyperpolarizability (β). psu.edu This suggests that the thiophene core in the target molecule is beneficial for NLO properties.

The key to a strong NLO response is a significant difference in the electronic character between the ground and excited states, often facilitated by intramolecular charge transfer. The presence of both a π-conjugated system (thiophene) and strong electron-withdrawing groups (sulfonamide, bromines) in this compound suggests that it could possess interesting NLO properties. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the hyperpolarizability (β), a measure of the second-order NLO response. Studies on other organic molecules have shown that the addition of strong electron-withdrawing groups can significantly affect the energy levels and enhance the third-order NLO response. nih.gov

Table 2: Predicted Non-linear Optical (NLO) Properties of this compound in Comparison to Related Structures

| Compound | Key Structural Features | Predicted NLO Response |

| This compound | Thiophene ring with strong electron-withdrawing sulfonamide and bromine groups. | Potentially significant second and third-order NLO properties due to intramolecular charge transfer. |

| Donor-acceptor substituted stilbenes with thiophene | Thiophene ring enhances hyperpolarizability compared to benzene analogues. psu.edu | High second-order NLO response. |

| Benzene derivatives with electron-withdrawing groups | Narrowed energy gaps and enhanced third-order NLO response. nih.gov | Significant third-order NLO response. |

This table provides a qualitative prediction based on findings from analogous compounds.

Reaction Mechanism Studies and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating reaction mechanisms, allowing for the calculation of reactant, product, and transition state energies, as well as the intrinsic reaction coordinate (IRC) to confirm the reaction pathway. For the synthesis of this compound, a key step would likely be the reaction of 3,4-dibromothiophene-2-sulfonyl chloride with ammonia (B1221849) or an amine.

A plausible mechanism for the amination of 3,4-dibromothiophene-2-sulfonyl chloride would involve the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This would proceed through a tetrahedral intermediate. The subsequent departure of the chlorine atom would lead to the formation of the sulfonamide.

Table 3: Hypothetical Steps in the Amination of 3,4-Dibromothiophene-2-sulfonyl Chloride Investigated by Quantum Chemical Methods

| Reaction Step | Description | Information from Quantum Chemical Calculations |

| 1. Nucleophilic Attack | The nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. | Geometry and energy of the transition state, activation energy for this step. |

| 2. Formation of Tetrahedral Intermediate | A transient intermediate with a tetrahedral sulfur atom is formed. | Stability of the intermediate, bond lengths and angles. |

| 3. Chloride Elimination | The chloride ion departs from the tetrahedral intermediate. | Energy barrier for chloride departure, confirmation of the product formation via IRC analysis. |

This table outlines a hypothetical reaction mechanism that could be investigated using quantum chemical methods.

Quantum Chemical Studies on Intramolecular Interactions and Charge Transfer

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic molecules, influencing their photophysical properties such as absorption and fluorescence. ICT occurs when an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation.

In this compound, the thiophene ring can act as a π-electron donor, while the sulfonamide group and the bromine atoms are strong electron acceptors. This donor-acceptor architecture makes the molecule a candidate for exhibiting ICT. Upon absorption of light, an electron could be promoted from a molecular orbital localized on the thiophene ring (the Highest Occupied Molecular Orbital, HOMO) to an orbital localized on the sulfonamide and bromine-substituted part of the molecule (the Lowest Unoccupied Molecular Orbital, LUMO).

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited states of molecules and to predict their UV-Vis absorption spectra. By analyzing the molecular orbitals involved in the electronic transitions, the nature of the excited state (e.g., local excitation or ICT) can be determined. Studies on other thiophene-based donor-acceptor molecules have successfully used a combination of experimental and theoretical methods to investigate photoinduced ICT processes. iphy.ac.cndiva-portal.org These studies have shown that the excited states can have significant ICT character, which is often supported by the solvent-dependent behavior of their fluorescence spectra. rsc.org

Table 4: Predicted Intramolecular Charge Transfer (ICT) Characteristics of this compound

| Property | Computational Method | Predicted Outcome for this compound |

| HOMO-LUMO Transition | DFT | The HOMO is likely localized on the thiophene ring, while the LUMO is localized on the sulfonamide and brominated part, indicating a π → π* transition with significant ICT character. |

| Excited State Dipole Moment | TD-DFT | A significantly larger dipole moment in the first excited state compared to the ground state, which is a hallmark of ICT. |

| Absorption Spectrum | TD-DFT | Prediction of the wavelength of maximum absorption (λmax) corresponding to the ICT transition. |

This table is a prediction based on the expected electronic structure of the molecule and findings from related compounds.

Emerging Research Areas and Potential Applications in Chemical Sciences

Role as Synthetic Intermediates for Complex Molecular Architectures

The structure of 3,4-dibromothiophene-2-sulfonamide is particularly amenable to serving as a versatile building block in organic synthesis. The presence of two bromine atoms on the thiophene (B33073) ring at positions 3 and 4 allows for selective functionalization through various cross-coupling reactions. This dual reactivity is a key feature, enabling the stepwise or simultaneous introduction of different molecular fragments.

For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions can be employed to form new carbon-carbon bonds at the brominated positions. This capability is crucial for the construction of complex, conjugated systems that are often at the heart of functional organic materials. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives, for example, has been achieved by coupling 4-cyanophenylboronic acid with 2,5-dibromothiophene (B18171) under Suzuki conditions, highlighting a similar approach that could be applied to the 3,4-dibromo isomer. nih.gov

The sulfonamide group at the 2-position further enhances the synthetic utility of the molecule. The nitrogen atom of the sulfonamide can be alkylated or arylated, providing another point for molecular elaboration. nih.gov This trifunctional nature of this compound—two bromine atoms and a modifiable sulfonamide group—allows for the creation of intricate, three-dimensional molecular architectures from a relatively simple starting material.

Applications in Functional Materials Research

The field of organic electronics is constantly in search of new materials with tailored properties for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Thiophene-based molecules are well-established components of organic semiconductors due to their excellent charge-transport properties and chemical stability. The parent compound, 3,4-dibromothiophene (B32776), is recognized as an intermediate in the synthesis of materials for OLEDs. made-in-china.com

The incorporation of a sulfonamide group into the 3,4-dibromothiophene scaffold can significantly influence the electronic properties of the resulting materials. The electron-withdrawing nature of the sulfonamide group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of frontier orbital energies is a critical aspect of designing materials for efficient charge injection and transport in OLEDs and OFETs.

Furthermore, the hydrogen-bonding capability of the sulfonamide group can promote intermolecular interactions, leading to more ordered molecular packing in the solid state. This enhanced organization can facilitate more efficient charge transport, a desirable characteristic for high-performance OFETs. The combination of a tunable electronic structure and the potential for self-assembly makes this compound an intriguing candidate for the development of novel functional materials.

Development of Chemical Probes and Tools in Chemical Biology

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The sulfonamide functional group is a well-known pharmacophore found in a variety of clinically used drugs, including antibacterial agents. nih.gov Sulfonamides can act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. nih.gov

The this compound scaffold can serve as a starting point for the design of novel chemical probes. The dibrominated thiophene core can be functionalized to introduce reporter groups, such as fluorophores or affinity tags, while the sulfonamide moiety can be tailored to target specific enzymes. Moreover, the bromine atoms can be utilized to attach linkers for creating bifunctional molecules, such as those used in targeted protein degradation (e.g., PROTACs). escholarship.org

The reactivity of the thiophene ring and the potential for the sulfonamide group to engage in specific interactions with biological macromolecules make this scaffold a promising platform for developing sophisticated tools for chemical biology. These probes could be used to study enzyme function, identify new drug targets, and explore complex biological processes.

Catalysis and Ligand Design Incorporating the this compound Scaffold

The design of new ligands is a cornerstone of advancements in catalysis. The this compound molecule possesses several features that make it an attractive scaffold for ligand development. The sulfur atom within the thiophene ring and the nitrogen and oxygen atoms of the sulfonamide group can all act as potential coordination sites for metal ions.

This multi-dentate character allows for the formation of stable complexes with a variety of transition metals that are commonly used in catalysis. The rigid thiophene backbone can provide a well-defined geometry for the resulting metal complex, which can be crucial for achieving high levels of stereoselectivity in asymmetric catalysis.

Future Perspectives and Challenges in Research on 3,4 Dibromothiophene 2 Sulfonamide

Development of Novel and Efficient Synthetic Pathways

The traditional synthesis of substituted thiophenes and sulfonamides often involves multi-step processes that can be time-consuming and result in modest yields. For instance, the synthesis of related compounds like 3,4-dibromothiophene (B32776) has been achieved from thiophene (B33073) using reagents such as aqueous hydrobromic acid and hydrogen peroxide. researchgate.net A common method for creating the sulfonamide group involves the reaction of a sulfonyl chloride with ammonia (B1221849). nih.gov The future of synthesizing 3,4-Dibromothiophene-2-sulfonamide hinges on the development of more streamlined and efficient methodologies.

Exploration of Advanced Functionalization Strategies for Enhanced Selectivity

The two bromine atoms on the thiophene ring of this compound are prime targets for functionalization, allowing for the construction of more complex molecular architectures. A key challenge is achieving selective functionalization, where one bromine atom reacts while the other remains intact, or where different functional groups are introduced sequentially.

Advanced functionalization strategies are pivotal for unlocking the compound's potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. Research on other brominated thiophenes has shown they are versatile building blocks for creating arylated derivatives and extended π-systems through such reactions. nih.govnih.gov The future in this area points towards iterative coupling sequences, where different organometallic reagents are used in a stepwise manner to build unsymmetrical molecules with high precision. nih.gov The synthesis of unsymmetrical 2,5-disubstituted thiophenes using indium organometallics provides a template for how similar selectivity could be achieved with the 3,4-dibromo isomer. nih.gov

Furthermore, the reactivity of the thiophene ring itself can be modulated. Oxidation of 3,4-dibromothiophene can lead to different products, such as a stable sulfone or a reactive intermediate that undergoes dimerization, depending on the reaction conditions. rsc.org Harnessing this reactivity offers a pathway to novel structures and functional materials.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. mdpi.com Instead of relying solely on trial-and-error laboratory synthesis, computational models can predict the properties of virtual compounds, saving significant time and resources. nih.govdrugdiscoverynews.com For a scaffold like this compound, AI can accelerate the identification of derivatives with desired characteristics.

| ML/AI Application | Compound Class | Predicted Property | Reference |

|---|---|---|---|

| QSAR & Virtual Screening | 2-Amino-thiophene derivatives | Anti-leishmanial activity | nih.gov |

| Deep Learning Models | Thiophene derivatives | High-pressure density | researchgate.net |

| Gradient-Boosting Regression | Benzothiophene polymers | Optical properties | researchgate.net |

| Random Forest, ANN, SVM | Phytochemicals | Potential as sulfonamide-like antimicrobials | researchgate.net |

| QSPR & Multiple Linear Regression | Sulfonamide drugs | Thermodynamic properties (Enthalpy, Gibbs Free Energy) | researchgate.net |

| Wasserstein Generative Adversarial Network (WGAN) | Sulfonamide antibiotics | Adsorption behavior by biochar | nih.gov |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The structural attributes of this compound make it a prime candidate for interdisciplinary research, particularly at the intersection of chemistry, materials science, and supramolecular chemistry. Thiophene-based molecules are foundational in the development of functional organic materials, including organic semiconductors and advanced polymers. researchgate.netresearchgate.net The presence of heavy bromine atoms and a polar sulfonamide group can be used to tune electronic properties, solubility, and intermolecular interactions.

In materials science, derivatives of this compound could be explored as building blocks for:

Organic Electronics: The thiophene core is an excellent electron-rich unit for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Functionalization at the bromine positions can alter the HOMO/LUMO energy levels and influence the solid-state packing, which are critical for charge carrier mobility.

Sensors: The sulfonamide group can act as a hydrogen bond donor and a metal-coordinating site, making derivatives potentially useful in the design of chemical sensors.

In supramolecular chemistry, the compound can serve as a versatile building block. Supramolecular chemists design complex assemblies based on non-covalent interactions. The sulfonamide group is known to participate in anion binding. youtube.com By strategically functionalizing the dibromo-positions, it is possible to create highly selective host molecules for specific ions or neutral guests. The principles of using electron-withdrawing groups to tune binding affinity and selectivity are well-established and could be applied to create novel transmembrane transporters or sensors based on this scaffold. youtube.com

| Research Field | Potential Role of this compound Derivatives | Key Structural Features |

|---|---|---|

| Materials Science | Organic semiconductors, charge-transport layers in OFETs/OPVs. | Thiophene ring (π-conjugated system), bromine atoms (for tuning electronics). researchgate.netresearchgate.net |

| Supramolecular Chemistry | Building blocks for selective anion receptors or transporters. | Sulfonamide group (anion binding), functionalizable positions for creating cavities. youtube.com |

| Sensor Technology | Chemosensors for ions or small molecules. | Sulfonamide group (coordination/hydrogen bonding site). |

| Physical Organic Chemistry | Precursors to extended π-systems for studying structure-property relationships. | Reactive bromine atoms for coupling reactions. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4-Dibromothiophene-2-sulfonamide, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves sulfonylation of 3,4-dibromothiophene using chlorosulfonic acid, followed by amidation with ammonia. Optimization of purity requires rigorous control of reaction conditions (e.g., temperature <5°C during sulfonylation to minimize side reactions) and purification via recrystallization in ethanol/water mixtures. Characterization should include NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm sulfonamide S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹), and elemental analysis. Yield discrepancies often arise from incomplete bromination; use of excess N-bromosuccinimide (NBS) in DMF can improve efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm) and sulfonamide NH2 (δ ~5.2 ppm, broad).

- <sup>13</sup>C NMR : Assignments for thiophene carbons (δ 120–140 ppm) and sulfonamide sulfur-bound carbons (δ ~125 ppm).

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 335 (calculated for C4H3Br2NO2S2). Cross-validation with computational tools (e.g., PubChem’s InChI data ) ensures accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies may stem from structural analogs (e.g., dichloro vs. dibromo substitutions) or assay conditions. To address this:

- Standardize assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols.

- Comparative SAR analysis : Contrast data with structurally related compounds like 3,4-dichloro-N-(aryl)benzenesulfonamides .

- Control for purity : Impurities >2% (by HPLC) can skew bioactivity results; repurify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What mechanistic insights explain the regioselectivity challenges in brominating thiophene-sulfonamide precursors?

- Methodological Answer : Bromination at the 3,4-positions is sterically and electronically favored due to the electron-withdrawing sulfonamide group. However, competing 2,5-bromination can occur under high-temperature conditions. Mitigation strategies include:

- Low-temperature electrophilic substitution : Use Br2 in acetic acid at 0°C.

- Directing group effects : The sulfonamide’s nitrogen lone pair directs bromine to para positions, but steric hindrance from bulky substituents may alter regioselectivity. Computational modeling (DFT studies) can predict outcomes .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) assess frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromine atoms at C3 and C4 exhibit distinct reactivity:

- C3-Br : Higher electrophilicity due to adjacent sulfonamide group (LUMO energy: −2.1 eV).

- C4-Br : Lower reactivity (LUMO energy: −1.8 eV), requiring Pd(PPh3)4 catalysts for activation. Validate predictions with experimental coupling yields (e.g., 75–85% with phenylboronic acid) .

Data-Driven Insights Table

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 158–160°C | Differential Scanning Calorimetry | |

| Solubility (DMSO) | 25 mg/mL | Gravimetric Analysis | |

| HPLC Purity | >98% | C18 Column, 70:30 MeOH/H2O | |

| Antimicrobial MIC (E. coli) | 32 µg/mL | Broth Microdilution |

Key Recommendations for Researchers

- Synthetic Reproducibility : Document reaction stoichiometry and purification steps meticulously to align with published protocols .

- Data Validation : Cross-reference spectral data with PubChem’s computed InChI keys to confirm structural integrity .

- Advanced Modeling : Integrate DFT and molecular docking (e.g., AutoDock Vina) to explore bioactivity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.